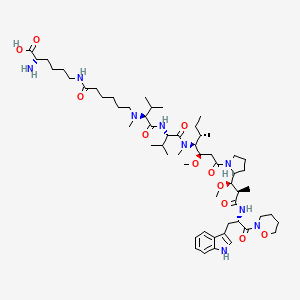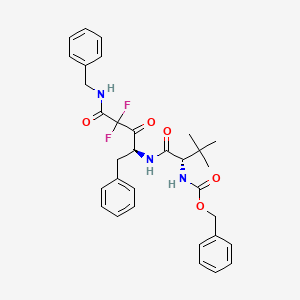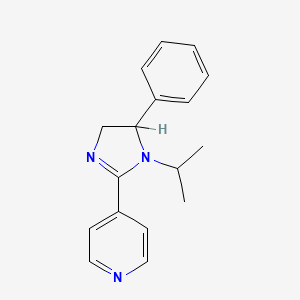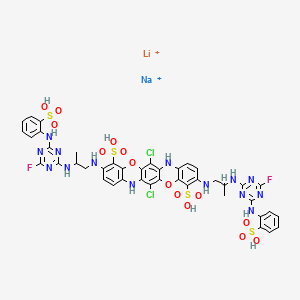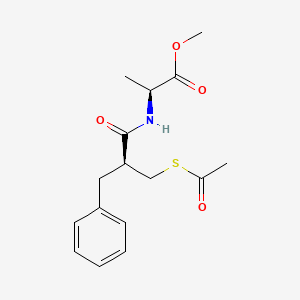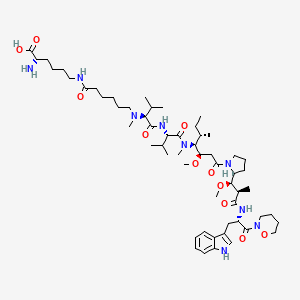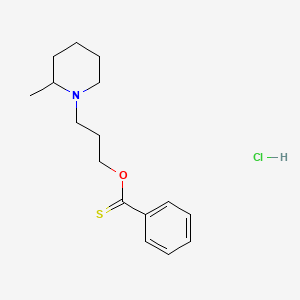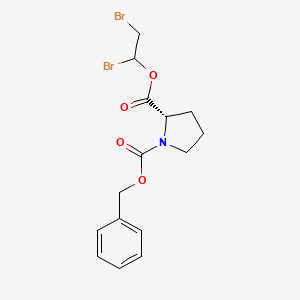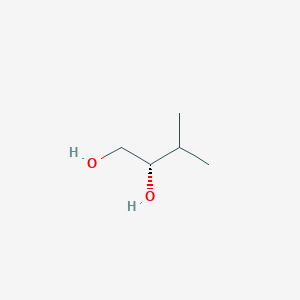
(2S)-3-Methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methyl-1,2-butanediol is an organic compound with the molecular formula C5H12O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-3-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts or enzymes to achieve high enantioselectivity. This method is particularly useful for producing the (2S)-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods leverage the ability of certain microorganisms to selectively reduce ketones to diols. The fermentation process is typically followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methyl-1-butanol.
Substitution: 3-Methyl-1,2-dichlorobutane.
Scientific Research Applications
(2S)-3-Methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-1,2-butanediol involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Methyl-1,2-butanediol: The enantiomer of (2S)-3-Methyl-1,2-butanediol, differing in the spatial arrangement of atoms around the chiral center.
2,3-Butanediol: A diol with a similar structure but without the methyl group at the third carbon.
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbons but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
24347-56-6 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2S)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
HJJZIMFAIMUSBW-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)O |
Canonical SMILES |
CC(C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


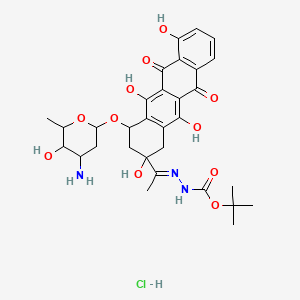
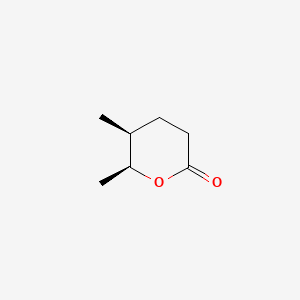
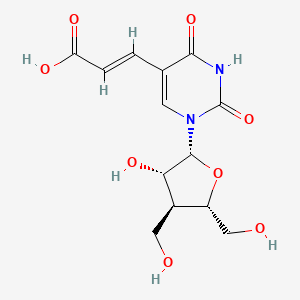

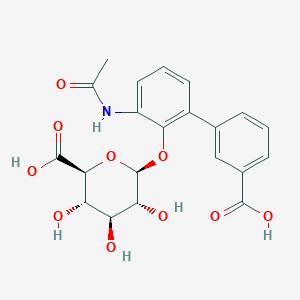
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
